An In-Depth Technical Guide to (R)-2-(1-methylpyrrolidin-2-yl)ethanol: A Chiral Cornerstone in Pharmaceutical Development
An In-Depth Technical Guide to (R)-2-(1-methylpyrrolidin-2-yl)ethanol: A Chiral Cornerstone in Pharmaceutical Development
CAS Number: 60307-26-8
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (R)-2-(1-methylpyrrolidin-2-yl)ethanol, a pivotal chiral building block in modern synthetic chemistry. With a focus on its application in pharmaceutical research and development, this document delves into its physicochemical properties, synthesis methodologies, and its critical role as a precursor and chiral auxiliary in asymmetric synthesis. Particular emphasis is placed on its utility in the synthesis of bioactive molecules, including the antihistamine (R,R)-clemastine, and its potential as a ligand in asymmetric catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this versatile compound.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine motif is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] The inherent chirality of many substituted pyrrolidines makes them invaluable assets in the field of drug discovery, where enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. (R)-2-(1-methylpyrrolidin-2-yl)ethanol, with its defined stereocenter at the C2 position of the pyrrolidine ring, stands out as a particularly useful chiral synthon. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for diverse chemical transformations, making it a versatile starting material for the construction of complex molecular architectures.
This guide will explore the fundamental aspects of (R)-2-(1-methylpyrrolidin-2-yl)ethanol, providing a detailed examination of its properties and applications, thereby offering a valuable resource for chemists engaged in the synthesis of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design and process development. The key properties of (R)-2-(1-methylpyrrolidin-2-yl)ethanol are summarized below.
| Property | Value | Source |
| CAS Number | 60307-26-8 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| IUPAC Name | 2-[(2R)-1-methylpyrrolidin-2-yl]ethanol | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified in readily available literature | |
| Density | Not specified in readily available literature | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| Chirality | (R)-enantiomer |
Note: Experimental data for some physical properties such as boiling point and density are not consistently reported in publicly available databases. These properties should be determined empirically for specific applications.
Synthesis of (R)-2-(1-methylpyrrolidin-2-yl)ethanol
The enantiomerically pure form of 2-(1-methylpyrrolidin-2-yl)ethanol is most commonly derived from the chiral pool, utilizing readily available amino acids like (R)-proline as the starting material. The synthesis involves a sequence of well-established organic transformations.
Synthetic Pathway from (R)-Proline
A logical and frequently employed synthetic route commences with the reduction of the carboxylic acid functionality of (R)-proline, followed by N-methylation and subsequent elaboration of the hydroxymethyl group.
Caption: Synthetic overview from (R)-Proline.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard organic chemistry transformations for the synthesis of the target molecule from (R)-prolinol.
Step 1: N-Methylation of (R)-Prolinol
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To a solution of (R)-prolinol (1.0 eq) in formic acid (excess), add formaldehyde (37% in water, 1.1 eq) dropwise at 0 °C.
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Heat the reaction mixture to reflux for 12-16 hours.
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Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-methyl-2-(hydroxymethyl)pyrrolidine.
Step 2: Conversion to the Corresponding Chloro-derivative
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To a solution of (R)-1-methyl-2-(hydroxymethyl)pyrrolidine (1.0 eq) in an anhydrous solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-2-(chloromethyl)-1-methylpyrrolidine.
Step 3: Nucleophilic Substitution and Reduction to (R)-2-(1-methylpyrrolidin-2-yl)ethanol
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React the (R)-2-(chloromethyl)-1-methylpyrrolidine with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to yield the corresponding nitrile.
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The resulting nitrile can then be reduced to the primary amine, followed by diazotization and hydrolysis, or more directly, hydrolyzed to the carboxylic acid and subsequently reduced to the alcohol. A more direct route from the chloro-derivative would involve a Grignard reaction with formaldehyde, though this can be challenging. A more practical approach after the nitrile formation is its reduction to the amine followed by conversion to the alcohol.
It is crucial to note that the direct synthesis of the title compound is not as frequently documented as its use as a building block. The above protocol is a general representation of a plausible synthetic route.
Applications in Pharmaceutical Synthesis
The primary utility of (R)-2-(1-methylpyrrolidin-2-yl)ethanol lies in its role as a chiral precursor for the synthesis of complex drug molecules.
Synthesis of (R,R)-Clemastine
A prominent example of the application of this chiral building block is in the synthesis of the antihistamine drug, clemastine. The (R,R)-enantiomer of clemastine is the active pharmaceutical ingredient. The synthesis involves the coupling of an activated form of (R)-2-(1-methylpyrrolidin-2-yl)ethanol with a chiral tertiary alcohol.[4][5]
Caption: Key disconnection in (R,R)-Clemastine synthesis.
Experimental Protocol: Etherification for Clemastine Synthesis (Illustrative)
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Prepare (R)-2-(2-chloroethyl)-1-methylpyrrolidine from (R)-2-(1-methylpyrrolidin-2-yl)ethanol using a suitable chlorinating agent like thionyl chloride.[5]
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In an inert atmosphere, dissolve (R)-1-(4-chlorophenyl)-1-phenylethanol in an anhydrous aprotic solvent such as toluene.
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Add a strong base, for example, sodium amide, to the solution to form the corresponding alkoxide.
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To this mixture, add the previously prepared (R)-2-(2-chloroethyl)-1-methylpyrrolidine.
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Heat the reaction mixture to facilitate the nucleophilic substitution reaction, leading to the formation of the ether linkage in clemastine.
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After the reaction is complete, quench with water and perform a standard aqueous work-up.
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The crude product is then purified, typically by crystallization, to yield (R,R)-clemastine.
Role in Asymmetric Catalysis
Chiral amino alcohols derived from pyrrolidine are well-established as effective ligands and catalysts in a variety of asymmetric transformations.[6] (R)-2-(1-methylpyrrolidin-2-yl)ethanol can serve as a precursor to such catalysts.
Chiral Ligands for Asymmetric Hydrogenation
The amino alcohol functionality can be further elaborated to create bidentate or tridentate chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation.[7] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Caption: From chiral building block to asymmetric catalysis.
Oxazaborolidine Catalysts for Ketone Reduction
A particularly important application of chiral amino alcohols is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[1] These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane reagents.[6] (R)-2-(1-methylpyrrolidin-2-yl)ethanol can be used to generate an in situ oxazaborolidine catalyst.
Conceptual Workflow: Asymmetric Ketone Reduction
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Catalyst Formation: The chiral amino alcohol, (R)-2-(1-methylpyrrolidin-2-yl)ethanol, is reacted in situ with a borane source (e.g., borane-dimethyl sulfide complex) to form the corresponding oxazaborolidine catalyst.
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Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst. The steric environment of the catalyst directs the ketone to adopt a specific orientation.
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Hydride Delivery: The borane reducing agent delivers a hydride to the carbonyl carbon of the ketone, preferentially from one face, dictated by the chiral scaffold of the catalyst.
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Product Release: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the catalytic cycle.
This methodology provides a reliable and highly enantioselective route to chiral alcohols, which are themselves valuable intermediates in drug synthesis.
Conclusion
(R)-2-(1-methylpyrrolidin-2-yl)ethanol is a cornerstone chiral building block with significant applications in the pharmaceutical industry. Its ready availability from the chiral pool, coupled with its versatile chemical functionality, makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. From its crucial role in the industrial synthesis of (R,R)-clemastine to its potential as a precursor for novel chiral ligands and catalysts, this compound continues to be of high interest to synthetic and medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics.
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